molecular formula C18H18Cl2N2O B14129563 4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide CAS No. 88961-04-0

4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide

Cat. No.: B14129563
CAS No.: 88961-04-0
M. Wt: 349.3 g/mol
InChI Key: GFOOJFKKGHTZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorophenyl group, an aziridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 60°C) to afford the desired benzamide derivative . The aziridine ring can be introduced through a subsequent reaction involving the appropriate aziridine precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aziridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aziridine derivatives.

Scientific Research Applications

4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide involves its interaction with specific molecular targets. The aziridine ring is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Properties

CAS No.

88961-04-0

Molecular Formula

C18H18Cl2N2O

Molecular Weight

349.3 g/mol

IUPAC Name

4-[3-[2-(3,5-dichlorophenyl)aziridin-1-yl]propyl]benzamide

InChI

InChI=1S/C18H18Cl2N2O/c19-15-8-14(9-16(20)10-15)17-11-22(17)7-1-2-12-3-5-13(6-4-12)18(21)23/h3-6,8-10,17H,1-2,7,11H2,(H2,21,23)

InChI Key

GFOOJFKKGHTZNH-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.